molecular formula C12H15N3 B5763422 {2-[(dimethylamino)methylene]cyclohexylidene}malononitrile CAS No. 88745-29-3

{2-[(dimethylamino)methylene]cyclohexylidene}malononitrile

Cat. No. B5763422
CAS RN: 88745-29-3
M. Wt: 201.27 g/mol
InChI Key: BDKBGKKKTYGFAD-MDZDMXLPSA-N
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Description

{2-[(dimethylamino)methylene]cyclohexylidene}malononitrile, commonly known as DMC, is a chemical compound with a wide range of scientific research applications. It is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 127-129°C. DMC is used in various fields of research, including organic chemistry, material science, and biochemistry.

Mechanism of Action

The mechanism of action of DMC is not fully understood. However, it is believed that DMC acts as a nucleophile and reacts with electrophilic species in a sample. The resulting product emits a fluorescent signal that can be detected and measured.
Biochemical and Physiological Effects:
DMC is not known to have any significant biochemical or physiological effects. It is relatively non-toxic and is not known to cause any adverse effects in humans or animals. However, it is important to handle DMC with care and follow proper safety protocols when working with the compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMC in lab experiments is its high sensitivity and selectivity. It can detect low concentrations of biomolecules and other organic compounds in a sample. Additionally, DMC is relatively easy to synthesize and is readily available in most chemical supply stores.
However, there are some limitations to using DMC in lab experiments. It can be affected by environmental factors such as temperature and pH, which can affect its fluorescence properties. Additionally, DMC can be expensive, which may limit its use in some research settings.

Future Directions

There are many potential future directions for research involving DMC. One area of research could be the development of new fluorescent probes based on DMC. Researchers could also investigate the use of DMC in the synthesis of new organic compounds with potential pharmaceutical or agrochemical applications. Additionally, further studies could be conducted to better understand the mechanism of action of DMC and its potential applications in biochemistry and cell biology research.
Conclusion:
In conclusion, {2-[(dimethylamino)methylene]cyclohexylidene}malononitrile is a versatile chemical compound with a wide range of scientific research applications. Its high sensitivity and selectivity make it a valuable tool in biochemistry and material science research. While there are some limitations to using DMC in lab experiments, its potential applications in the development of new fluorescent probes and organic compounds make it an exciting area of research for the future.

Synthesis Methods

The synthesis of DMC involves the reaction of malononitrile with cyclohexanone in the presence of dimethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of DMC. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

DMC has a wide range of scientific research applications. It is commonly used as a fluorescent probe in biochemistry and cell biology research. DMC can be used to detect the presence of amino acids, proteins, and other biomolecules in a sample. It is also used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

properties

IUPAC Name

2-[(2E)-2-(dimethylaminomethylidene)cyclohexylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-15(2)9-10-5-3-4-6-12(10)11(7-13)8-14/h9H,3-6H2,1-2H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKBGKKKTYGFAD-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CCCCC1=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\CCCCC1=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bdkbgkkktygfad-mdzdmxlpsa-

CAS RN

88745-29-3
Record name NSC263765
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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